molecular formula C14H20N4O2 B13193717 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile

Cat. No.: B13193717
M. Wt: 276.33 g/mol
InChI Key: CGCNSGCUAHDEBU-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrazole moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidine derivative with a pyrazole compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium picrate
  • 1-[(2-Methoxyethyl)amino]-2-phenylpropan-2-ol
  • 2-(2-Methoxy-1-methylethoxy)-1-propanol

Uniqueness

1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific research.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C14H20N4O2/c1-10(2)18-9-12(8-16-18)14-11(7-15)6-13(19)17(14)4-5-20-3/h8-11,14H,4-6H2,1-3H3

InChI Key

CGCNSGCUAHDEBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C#N

Origin of Product

United States

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